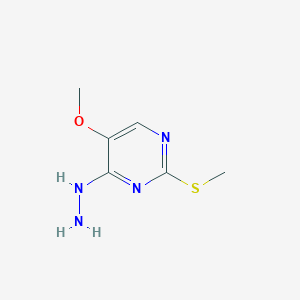

4-Hydrazino-5-methoxy-2-methylthiopyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis and Derivative Formation

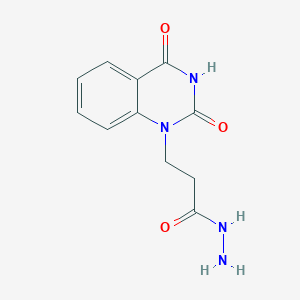

4-Hydrazino-5-methoxy-2-methylthiopyrimidine serves as a precursor in the synthesis of various pyrimidine derivatives with potential pharmacological activities. The compound can undergo transformations to yield 6-methoxypyrimidine and 6-benzylaminopyrimidine derivatives. Additionally, it can be converted into 3,6-diamino-4-hydrazino-1H-pyrazolo[3,4-d]pyrimidine, leading to further derivatives like pyrazolo[3,4-d], triazolo[4,3-c], and tetrazolo-[1,5-c]pyrimidines through specific reactions involving heating, trimethyl orthoformate, and nitrous acid (Cocco, Congiu, & Onnis, 2000).

Anticonvulsant and Neurotoxicity Evaluation

Derivatives of 4-Hydrazino-5-methoxy-2-methylthiopyrimidine have been synthesized and assessed for their anticonvulsant and neurotoxicity effects. Compounds showing promising activity in the maximal electroshock seizure (MES) test indicate potential for seizure prevention at relatively low doses, highlighting the therapeutic potential of these derivatives (Shaquiquzzaman, Khan, Amir, & Alam, 2012).

Antitumoral Activity

Newly synthesized hydrazinopyrimidine-5-carbonitrile derivatives, using 4-Hydrazino-5-methoxy-2-methylthiopyrimidine as a key intermediate, have demonstrated inhibitory effects on a wide range of cancer cell lines. These compounds, which were evaluated at concentrations of 10^(-5)M and in some cases at 10^(-7)M, highlight the compound's role in the development of potential cancer therapies (Cocco, Congiu, Lilliu, & Onnis, 2006).

Herbicidal Activity

The synthesis of pyrimidine derivatives containing 1,2,4-triazole moieties through reactions involving 4-Hydrazino-5-methoxy-2-methylthiopyrimidine has been reported. Preliminary tests of these compounds have shown good inhibitory activities against agricultural pests like Brassica napus (rape) and Echinochloa crusgalli (barnyard grass), suggesting their potential as herbicides (Zhu, He, Luo, Xiong, & Wang, 2021).

Synthesis and Immunomodulatory Activities

New derivatives of 5-hydrazino-3-methyl-4-isothiazolecarboxylic ethyl esters, which can be synthesized from 4-Hydrazino-5-methoxy-2-methylthiopyrimidine, have been explored for their immunomodulatory properties. These compounds were tested in vitro in various rodent models, showing differential and dose-dependent immunoregulatory properties. This highlights the compound's potential in developing new immunotherapeutic agents (Lipnicka, Mączyński, Artym, & Zimecki, 2009).

properties

IUPAC Name |

(5-methoxy-2-methylsulfanylpyrimidin-4-yl)hydrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4OS/c1-11-4-3-8-6(12-2)9-5(4)10-7/h3H,7H2,1-2H3,(H,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UETNMJZAZXGQLE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(N=C1NN)SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydrazino-5-methoxy-2-methylthiopyrimidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({2-[2-(Dimethylamino)propyl]phenyl}sulfanyl)phenol](/img/structure/B374879.png)

![3-chloro-N-(2-phenylethyl)-5,6-dihydrobenzo[b][1]benzothiepin-6-amine](/img/structure/B374880.png)

![N-(2-{4-[3-(dimethylamino)propoxy]phenyl}-1-methylethyl)-N,N-dimethylamine](/img/structure/B374883.png)

![N-(2-{4-[2-(dimethylamino)ethoxy]phenyl}-1-methylethyl)-N,N-dimethylamine](/img/structure/B374886.png)

![5-methyl-4-{[(5-phenylpentyl)sulfanyl]methyl}-1H-imidazole](/img/structure/B374887.png)

![2-[4-(heptylthio)-2,5-dimethoxyphenyl]-N-methylethanamine](/img/structure/B374890.png)

![N-(2-{4-[2-(diethylamino)ethoxy]phenyl}-1-methylethyl)-N,N-dimethylamine](/img/structure/B374895.png)

![1-[2-Hydroxy-3-(2-propynyloxy)propyl]pyridinium](/img/structure/B374897.png)

![Naphtho[2,3-d][1,3]dioxol-5-amine](/img/structure/B374905.png)